Fmoc-Tyr(tBu)-OPfp
Overview
Description
Fmoc-Tyr(tBu)-OPfp: N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine pentafluorophenyl ester , is a derivative of tyrosine used in peptide synthesis. It is a high-purity compound that serves as a building block for introducing tyrosine residues into peptides during solid-phase peptide synthesis. The compound is characterized by its protective groups, which prevent unwanted reactions during peptide assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(tBu)-OPfp involves several steps:
Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected using tert-butyl (tBu) groups to form O-tert-butyl-L-tyrosine.
Fmoc Protection: The amino group of the protected tyrosine is then protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group.
Activation with Pentafluorophenyl Ester: The carboxyl group of the Fmoc-Tyr(tBu) is activated by converting it into a pentafluorophenyl ester (OPfp), which facilitates peptide bond formation during solid-phase peptide synthesis.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the protected tyrosine derivative.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for peptide synthesis.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-Tyr(tBu)-OPfp undergoes deprotection reactions to remove the Fmoc and tBu groups.
Peptide Bond Formation: The activated pentafluorophenyl ester facilitates the formation of peptide bonds with amino acids during solid-phase peptide synthesis.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc group.
Trifluoroacetic Acid (TFA): Used for the removal of the tBu group.
N,N-Dimethylformamide (DMF): Common solvent used in peptide synthesis.
Pentafluorophenyl Ester: Activates the carboxyl group for peptide bond formation.
Major Products Formed:
Deprotected Tyrosine Derivatives: After deprotection, the free amino and hydroxyl groups of tyrosine are available for further reactions.
Peptides: The primary product formed during solid-phase peptide synthesis.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Tyr(tBu)-OPfp is widely used in the synthesis of peptides, which are essential for studying protein structure and function.
Biology:
Protein Engineering: The compound is used to introduce tyrosine residues into synthetic peptides, aiding in the study of protein interactions and functions.
Medicine:
Drug Development: Peptides synthesized using this compound are used in the development of peptide-based therapeutics.
**Industry:
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOSTZDWXCEVJP-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28F5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447069 | |
Record name | Fmoc-Tyr(tBu)-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-93-7 | |
Record name | Fmoc-Tyr(tBu)-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-a-Fmoc-O-t.-butyl-L-tyrosin pentafluorphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Fmoc-Tyr(tBu)-OPfp in peptide chemistry?
A1: this compound is a crucial building block in solid-phase peptide synthesis, specifically for incorporating phosphotyrosine into peptide chains. [] The compound features several key components:
Q2: The provided research abstract mentions "unprotected phosphotyrosine." How does this relate to this compound which includes protecting groups?
A2: This apparent contradiction arises because the research focuses on a novel method to prepare an "unprotected phosphotyrosine building block" itself []. This building block likely still carries protecting groups, but the key is the phosphoryl group on tyrosine is unprotected.
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